molecular formula C9H9Cl2N B13189276 4,8-Dichloro-5,6,7,8-tetrahydroquinoline

4,8-Dichloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B13189276
M. Wt: 202.08 g/mol
InChI Key: YOAZSHTZGSTAET-UHFFFAOYSA-N
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Description

4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. Compounds based on the 5,6,7,8-tetrahydroquinoline structure are frequently explored in pharmaceutical research for their diverse biological activities . As a building block, this dichlorinated analog is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing researchers to create a library of novel compounds for biological screening. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, present in compounds with a range of pharmacological activities. The presence of two chlorine atoms at the 4 and 8 positions provides distinct electronic properties and potential for hydrogen bonding, which can be critical for interactions with biological targets. Related tetrahydroquinoline compounds have been synthesized and studied for their potential applications, demonstrating the research interest in this class of molecules . When handling this compound, appropriate safety precautions must be observed. Based on the GHS classification of similar chlorinated tetrahydroquinolines, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Researchers should consult the safety data sheet and wear suitable protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

4,8-dichloro-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2

InChI Key

YOAZSHTZGSTAET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=CC(=C2C1)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4,8 Dichloro 5,6,7,8 Tetrahydroquinoline Derivatives

Aromatization and Dehydrogenation Reactions

The conversion of the 5,6,7,8-tetrahydroquinoline (B84679) core to a fully aromatic quinoline (B57606) system is a key transformation, often achieved through oxidative dehydrogenation. This process restores aromaticity, leading to the formation of stable quinoline analogs.

The dehydrogenation of tetrahydroquinolines is a common method for synthesizing quinolines. organic-chemistry.org A variety of oxidants and catalytic systems have been employed for this purpose, including transition metal-based oxidants and organic oxidants. beilstein-journals.org Among the most effective and widely used organic oxidants for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgdu.ac.in DDQ is a high-potential quinone that acts as a powerful hydrogen acceptor, facilitating the aromatization of hydroaromatic compounds under relatively mild conditions. du.ac.innih.gov

The reaction of a 4,8-dichloro-5,6,7,8-tetrahydroquinoline derivative with DDQ would be expected to yield the corresponding 4,8-dichloroquinoline (B1582372). This transformation is typically efficient and proceeds well for various substituted tetrahydroquinolines. beilstein-journals.org

Beyond stoichiometric oxidants like DDQ, catalytic methods are also prevalent. These include using palladium on carbon (Pd/C) with a hydrogen acceptor like ethylene, or heterogeneous cobalt oxide catalysts in the presence of air or oxygen. researchgate.net Metal-free, heterogeneous catalysts, such as nitrogen/phosphorus co-doped porous carbon, have also been developed for the aerobic oxidative dehydrogenation of tetrahydroquinolines. rsc.org

Table 1: Selected Reagents for Oxidative Dehydrogenation of Tetrahydroquinolines

Reagent/Catalyst System Oxidant General Conditions Product
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) - (Acts as oxidant) Inert solvent (e.g., Dichloromethane, Toluene) Quinoline Analog
Palladium on Carbon (Pd/C) Ethylene High temperature Quinoline Analog
Cobalt Oxide (heterogeneous) Air/O₂ Mild conditions Quinoline Analog

The mechanism of dehydrogenation largely depends on the chosen reagent. For high-potential quinones like DDQ, the process is generally believed to occur via a hydride transfer mechanism. researchgate.net The reaction is initiated by the transfer of a hydride ion (H⁻) from the tetrahydroquinoline ring (likely from the C5 or C7 position, which are benzylic and allylic to the nitrogen atom) to the electron-deficient DDQ molecule. This initial transfer is followed by the loss of a proton (H⁺) and a subsequent hydride transfer/proton loss sequence to achieve full aromatization. The result is the formation of the aromatic quinoline and the reduced hydroquinone (B1673460) form of DDQ (DDQ-H₂). nih.gov

In the case of metal-catalyzed aerobic dehydrogenations, the mechanism is more complex. For N,P-co-doped carbon materials, it is proposed that the substrate and oxygen are absorbed and activated on the catalyst surface. rsc.org The presence of both an N-H bond and an α-hydrogen at the C2 position is often crucial for these types of reactions, suggesting a mechanism involving the activation of these specific bonds by the catalyst. rsc.org Radical processes are generally not believed to be involved in these transformations. rsc.org

Cross-Coupling Reactions

The two chlorine atoms on the 4,8-dichloro-5,6,7,8-tetrahydroquinoline scaffold serve as handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C single bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com For 4,8-dichloro-5,6,7,8-tetrahydroquinoline, this reaction can be used to introduce aryl or vinyl substituents at the C4 and C8 positions.

The reaction would involve treating the dichlorinated substrate with an appropriate arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govmdpi.com The choice of solvent, base, and ligand is critical for achieving high yields and can influence the selectivity of the reaction if mono-substitution is desired. organic-chemistry.org Air- and moisture-stable (NHC)Pd(allyl)Cl complexes have also proven to be highly active catalysts for Suzuki-Miyaura reactions. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Catalyzes the C-C bond formation
Ligand PPh₃, Buchwald ligands (e.g., Ad₂PⁿBu) Stabilizes and activates the Pd catalyst
Boron Reagent Arylboronic acids, Alkyl boronic pinacol (B44631) esters Source of the new carbon substituent
Base K₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBu Activates the organoboron species

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and facilitates reaction |

The Sonogashira cross-coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org

For 4,8-dichloro-5,6,7,8-tetrahydroquinoline, the Sonogashira reaction would enable the introduction of alkyne functionalities at the C4 and C8 positions. Such a transformation is valuable for constructing conjugated systems and as a precursor for further synthetic manipulations. libretexts.org While traditional Sonogashira couplings require anhydrous and anaerobic conditions, modern protocols, including copper-free versions, have been developed that operate under milder conditions. organic-chemistry.orgnih.gov

A key aspect of the reactivity of 4,8-dichloro-5,6,7,8-tetrahydroquinoline in cross-coupling reactions is the potential for selective functionalization. The two chlorine atoms are in different chemical environments: the C4-Cl bond is on the heterocyclic (pyridinoid) ring, while the C8-Cl bond is on the carbocyclic (benzenoid) ring.

Generally, in palladium-catalyzed cross-coupling reactions of aryl halides, the reactivity follows the order C–I > C–Br >> C–Cl. nih.govmdpi.com Aryl chlorides are the least reactive and often require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine (B1218219) ligands, to facilitate the initial oxidative addition step in the catalytic cycle. yonedalabs.com

The electronic properties of the rings also influence reactivity. The C4 position of a quinoline or tetrahydroquinoline ring is typically more electron-deficient due to the inductive effect of the adjacent nitrogen atom. This increased electrophilicity makes the C4-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst compared to the C8-Cl bond. nih.gov This difference in reactivity can, in principle, be exploited to achieve selective mono-functionalization at the C4 position by carefully controlling the reaction conditions (e.g., using a substoichiometric amount of the coupling partner, lower temperatures, or shorter reaction times). Achieving di-substitution would likely require harsher conditions or longer reaction times to react the less reactive C8-Cl bond. nih.gov

Table 3: Factors Influencing Halogen Reactivity and Selectivity in Cross-Coupling

Factor Influence on Reactivity/Selectivity
Halogen Type Reactivity order: I > Br > Cl. Chlorides are least reactive, requiring more active catalysts.
Position (C4 vs. C8) C4 is generally more activated (electron-deficient) than C8, favoring initial reaction at this site.
Catalyst/Ligand Electron-rich, bulky ligands are needed to activate C-Cl bonds effectively.
Reaction Conditions Lower temperatures, shorter times, and controlled stoichiometry can favor mono-substitution at the more reactive C4 position.

| Substrate Electronics | Electron-withdrawing groups on the ring system can increase the rate of oxidative addition. |

Other Electrophilic and Nucleophilic Transformations

The unique electronic and structural characteristics of 4,8-dichloro-5,6,7,8-tetrahydroquinoline allow for a variety of chemical transformations. Beyond the more common substitution reactions, the scaffold can undergo specialized electrophilic and nucleophilic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Lithium-Halogen Exchange and Subsequent Quenching

Lithium-halogen exchange is a powerful organometallic reaction that converts an organic halide into a highly reactive organolithium species, which can then be trapped by an electrophile. wikipedia.orgnumberanalytics.com This process is particularly useful for creating new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. The reaction is typically very fast, often proceeding rapidly at low temperatures. harvard.edu

The general rate of exchange for halogens follows the trend I > Br > Cl, meaning that chloro-substituted compounds are the least reactive. wikipedia.org However, the reaction can still be effectively carried out on dichloro-aromatic systems. In the case of dihaloquinolines, the exchange is often regioselective, favoring one halogen position over the other. For instance, studies on 2,4-dihaloquinolines have shown that lithium-halogen exchange occurs selectively at the C-4 position. researchgate.net For 4,8-dichloro-5,6,7,8-tetrahydroquinoline, the chlorine at the C-4 position is on the electron-deficient pyridine (B92270) ring, while the C-8 chlorine is on the saturated carbocyclic portion. The C-4 position is generally more susceptible to nucleophilic attack and, consequently, to lithium-halogen exchange.

The transformation is initiated by treating the dichloro-tetrahydroquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at a low temperature like -78 °C in an inert solvent like tetrahydrofuran (B95107) (THF). This generates a transient 4-lithio-8-chloro-5,6,7,8-tetrahydroquinoline intermediate. This highly nucleophilic species is not isolated but is immediately "quenched" by the addition of an electrophile. nih.gov This quenching step is versatile, as a wide range of electrophiles can be used to introduce different functionalities onto the C-4 position of the tetrahydroquinoline core.

Table 1: Examples of Quenching Electrophiles in Lithium-Halogen Exchange Reactions

ElectrophileReagent ExampleResulting Functional Group at C-4Product Class
AldehydeBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methylSecondary Alcohol
KetoneAcetone ((CH₃)₂CO)1-Hydroxy-1-methylethylTertiary Alcohol
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)Carboxylic Acid
Alkyl HalideMethyl Iodide (CH₃I)Methyl (-CH₃)Alkylated Tetrahydroquinoline
Silyl HalideTrimethylsilyl Chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)Silylated Tetrahydroquinoline

Functionalization at Nitrogen (N-alkylation)

The secondary amine within the 5,6,7,8-tetrahydroquinoline ring is a nucleophilic center and is readily functionalized through N-alkylation. This reaction provides a straightforward method for introducing a wide variety of substituents onto the nitrogen atom, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of heterocyclic compounds. acs.org

The N-alkylation process typically involves two main steps. First, the nitrogen is deprotonated with a base to form a more nucleophilic amide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov Second, an electrophilic alkylating agent, usually an alkyl halide (such as an alkyl iodide, bromide, or chloride), is added to the reaction mixture. The nitrogen anion then displaces the halide in a nucleophilic substitution reaction (SN2) to form a new nitrogen-carbon bond. princeton.edu

The choice of base, solvent, and alkylating agent can be optimized to achieve high yields. nih.gov For example, a common procedure involves stirring 4,8-dichloro-5,6,7,8-tetrahydroquinoline with a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of the desired alkyl halide. This method is versatile and allows for the synthesis of a broad library of N-substituted derivatives. acs.orgorganic-chemistry.org

Table 2: Representative N-Alkylation Reactions

Starting MaterialAlkylating AgentBaseProduct Name
4,8-Dichloro-5,6,7,8-tetrahydroquinolineMethyl Iodide (CH₃I)K₂CO₃4,8-Dichloro-1-methyl-5,6,7,8-tetrahydroquinoline
4,8-Dichloro-5,6,7,8-tetrahydroquinolineEthyl Bromide (CH₃CH₂Br)K₂CO₃4,8-Dichloro-1-ethyl-5,6,7,8-tetrahydroquinoline
4,8-Dichloro-5,6,7,8-tetrahydroquinolineBenzyl (B1604629) Bromide (C₆H₅CH₂Br)NaH1-Benzyl-4,8-dichloro-5,6,7,8-tetrahydroquinoline
4,8-Dichloro-5,6,7,8-tetrahydroquinolinePropargyl Bromide (HC≡CCH₂Br)Cs₂CO₃4,8-Dichloro-1-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinoline

Reactions with Electron-Rich Olefins

The reaction of the tetrahydroquinoline scaffold with electron-rich olefins is primarily associated with the synthesis of the ring system itself, rather than a transformation of a pre-existing tetrahydroquinoline. The most notable of these reactions is the Povarov reaction, which is a formal [4+2] cycloaddition between an aromatic imine (acting as the diene component) and an electron-rich alkene (the dienophile) to yield a tetrahydroquinoline. eurekaselect.comingentaconnect.combohrium.com This reaction is a powerful tool for building the core tetrahydroquinoline structure from simpler acyclic precursors. nih.govresearchgate.net

The direct reaction of a stable aromatic system like the pyridine ring in 4,8-dichloro-5,6,7,8-tetrahydroquinoline with an electron-rich olefin in a classical Diels-Alder reaction is generally unfavorable. wikipedia.orgmasterorganicchemistry.com The aromaticity of the pyridine ring confers significant stability, and disrupting this aromaticity requires harsh conditions or specific activation. The Diels-Alder reaction typically involves a conjugated diene reacting with a dienophile. sigmaaldrich.com While the pyridine ring contains conjugated double bonds, its aromatic character makes it a poor diene component in standard Diels-Alder reactions.

However, variants of the Diels-Alder reaction, such as the aza-Diels-Alder reaction, are central to the synthesis of nitrogen-containing heterocycles. researchgate.net In these reactions, an imine (a C=N double bond) acts as part of the diene or as the dienophile. organic-chemistry.org For a pre-formed tetrahydroquinoline like the title compound, the aromatic pyridine ring lacks the reactivity of an isolated diene or dienophile needed for a facile cycloaddition with an electron-rich olefin under typical conditions. Such transformations would likely require dearomatization of the pyridine ring first, a process that is not commonly reported as a synthetic strategy starting from a stable tetrahydroquinoline.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for studying the electronic structure of many-body systems. DFT methods are utilized to predict a wide array of molecular properties, including geometries, reaction energies, and vibrational frequencies.

For 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations using the B3LYP/6-311+G(**) basis set have been instrumental in interpreting its solid-phase FTIR and Raman spectra, achieving a close agreement between observed and calculated frequencies. nih.gov Such studies underscore the utility of DFT in elucidating the structural and vibrational characteristics of tetrahydroquinoline derivatives.

Investigation of Reaction Mechanisms

Furthermore, the "halogen dance" reaction, a process involving the migration of a halogen atom on an aromatic ring, has been modeled using DFT for a thiophene (B33073) substrate. This theoretical investigation provided insights into the potential energy surface and the critical role of lithium-halogen exchange mechanisms. nih.gov Such computational approaches could be invaluable in predicting and understanding potential rearrangement or substitution reactions of 4,8-dichloro-5,6,7,8-tetrahydroquinoline.

Transition State Analysis

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. DFT calculations are frequently used to locate transition state structures and calculate their energies, thereby determining the activation energy of a reaction.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

For the tetrahydroquinoline scaffold, computational studies have provided significant insights into its conformational preferences and interactions with biological targets. In a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, molecular docking and molecular dynamics (MD) simulations were employed. These simulations highlighted the strong binding interactions and stability of the derivatives within the mTOR active site. The computational results were instrumental in understanding the structure-activity relationships and identifying key molecular features for enhanced potency. mdpi.com

Below is an interactive data table summarizing computational parameters that could be investigated for 4,8-dichloro-5,6,7,8-tetrahydroquinoline.

Computational ParameterMethod of InvestigationPotential Insights
Ground State Geometry DFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles of the most stable conformation.
Vibrational Frequencies DFT Frequency CalculationPrediction of IR and Raman spectra for compound identification.
Molecular Electrostatic Potential (MEP) DFTIdentification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals (HOMO/LUMO) DFTInsights into chemical reactivity and electronic transitions.
Reaction Pathways DFT with Transition State SearchElucidation of mechanisms for potential reactions (e.g., substitution, elimination).
Binding Affinity to a Target Protein Molecular DockingPrediction of binding mode and estimation of binding energy.
Conformational Stability and Dynamics Molecular Dynamics (MD) SimulationsAnalysis of the flexibility and stability of the molecule over time.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built using statistical methods to derive a mathematical equation that can predict the reactivity of new, untested compounds.

A QSRR study on 4,8-dichloro-5,6,7,8-tetrahydroquinoline and its analogs could involve the following steps:

Data Set Compilation: A series of related tetrahydroquinoline derivatives would be synthesized, and their reactivity in a specific chemical reaction would be experimentally measured.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a QSRR model could then be used to predict the reactivity of other, yet unsynthesized, dichlorotetrahydroquinoline derivatives, thereby guiding the design of new compounds with desired reactivity profiles.

Role As Building Blocks in Complex Chemical Synthesis

Precursors for Polycyclic Heterocycles

The tetrahydroquinoline nucleus is a common structural motif in a wide array of natural products and synthetic pharmaceuticals. The strategic placement of chloro substituents on the 5,6,7,8-tetrahydroquinoline (B84679) core, as seen in 4,8-dichloro-5,6,7,8-tetrahydroquinoline, offers synthetic chemists valuable opportunities for the construction of fused polycyclic heterocyclic systems. These reactions often involve the displacement of the chloride ions, which act as leaving groups in nucleophilic substitution reactions, or participation in metal-catalyzed cross-coupling reactions.

While specific examples detailing the use of 4,8-dichloro-5,6,7,8-tetrahydroquinoline in the synthesis of polycyclic heterocycles are not extensively documented in publicly available literature, the known reactivity of similar halogenated heterocycles allows for the postulation of several synthetic pathways. For instance, intramolecular cyclization reactions can be envisioned where a nucleophilic moiety, tethered to the nitrogen atom or another position of the tetrahydroquinoline ring, displaces one of the chloro groups to form a new ring.

Furthermore, the synthesis of fused pyrimidoquinolines has been achieved from various tetrahydroquinoline precursors. organic-chemistry.org This suggests a potential pathway where 4,8-dichloro-5,6,7,8-tetrahydroquinoline could be elaborated through the construction of a pyrimidine ring fused to the quinoline (B57606) core. The chloro groups could be strategically retained or transformed to facilitate the desired annulation reactions. The formation of such fused systems is of considerable interest as they often exhibit unique pharmacological properties.

Table 1: Potential Reactions for Polycyclic Heterocycle Synthesis

Reaction Type Potential Reagents and Conditions Resulting Polycyclic System
Intramolecular Nucleophilic Substitution A tethered amine or alcohol on the tetrahydroquinoline backbone, base Fused bicyclic or tricyclic systems
Annulation Reactions Diamines, guanidines, or other bifunctional nucleophiles Pyrimido-, pyrazino-, or diazepino-fused quinolines

Scaffold for the Generation of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for the creation of collections of structurally diverse small molecules. nih.govnih.gov The central idea is to utilize a common starting material, or scaffold, and subject it to a variety of reaction conditions and building blocks to generate a library of related but distinct compounds. The 4,8-dichloro-5,6,7,8-tetrahydroquinoline core is an excellent candidate for such an approach due to the presence of two chemically distinct chlorine atoms that can be selectively or sequentially functionalized.

The tetrahydroquinoline scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.net The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been reported, showcasing the utility of this core in generating compounds with potential antiproliferative activity. semanticscholar.org

In the context of 4,8-dichloro-5,6,7,8-tetrahydroquinoline, a chemical library could be generated by exploiting the differential reactivity of the C4 and C8 chloro groups or by their sequential displacement. A variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, could be introduced to create a diverse set of substituents at these positions. Furthermore, modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups. This approach would lead to a library of compounds with significant three-dimensional diversity, increasing the probability of identifying molecules with desired biological activities.

Table 2: Exemplar Reactions for Chemical Library Generation

Reaction Type Reagent Class Introduced Functional Group
Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols -NR2, -OR, -SR
Suzuki Coupling Aryl/Heteroaryl Boronic Acids Aryl, Heteroaryl
Buchwald-Hartwig Amination Primary/Secondary Amines -NHR, -NR2
Sonogashira Coupling Terminal Alkynes -C≡CR

Intermediates in the Total Synthesis of Complex Organic Molecules

The ultimate demonstration of the synthetic utility of a building block is its incorporation into the total synthesis of a complex natural product or a medicinally important molecule. The tetrahydroquinoline framework is present in numerous alkaloids and other biologically active natural products. researchgate.net While there are no specific reports in the surveyed literature detailing the use of 4,8-dichloro-5,6,7,8-tetrahydroquinoline as an intermediate in a completed total synthesis, its potential is evident from its structure.

Synthetic chemists often design retrosynthetic pathways that converge on key intermediates that can be prepared efficiently and then elaborated to the final target. A molecule like 4,8-dichloro-5,6,7,8-tetrahydroquinoline could serve as such a key intermediate. The chloro groups can be seen as synthetic handles that can be manipulated at various stages of a synthetic sequence. For example, one chloro group could be used to attach a side chain, while the other is carried through several steps before being transformed in a late-stage functionalization.

The synthesis of various tetrahydroquinoline derivatives as precursors to C5a receptor antagonists has been reported, highlighting the importance of this scaffold in the development of therapeutic agents. nih.gov Although not the dichloro-derivative, this demonstrates the principle of using functionalized tetrahydroquinolines as intermediates in the synthesis of complex, biologically active molecules. The strategic placement of the two chlorine atoms in 4,8-dichloro-5,6,7,8-tetrahydroquinoline offers a range of possibilities for its application in the stereoselective and regioselective construction of intricate molecular targets.

Table 3: Mentioned Compound Names

Compound Name
4,8-Dichloro-5,6,7,8-tetrahydroquinoline

Challenges and Future Directions in the Chemical Research of 4,8 Dichloro 5,6,7,8 Tetrahydroquinoline

Regioselectivity and Stereoselectivity Control in Synthesis

The precise control over the arrangement of functional groups (regioselectivity) and the three-dimensional orientation of atoms (stereoselectivity) is paramount in the synthesis of bioactive molecules, as even minor structural variations can lead to significant differences in pharmacological activity. For derivatives of 4,8-dichloro-5,6,7,8-tetrahydroquinoline, achieving this control is a significant challenge.

The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline (B57606). The selective reduction of either the pyridine (B92270) or the benzene (B151609) ring is a primary challenge in regioselectivity. For instance, in the catalytic hydrogenation of quinolines, the pyridine ring is typically reduced to yield 1,2,3,4-tetrahydroquinolines. dicp.ac.cn However, achieving selective reduction of the carbocyclic ring to produce 5,6,7,8-tetrahydroquinolines is more challenging and often requires specific catalytic systems. dicp.ac.cn The choice of catalyst is critical; for example, a chiral ruthenium complex has been shown to surprisingly dearomatize the carbocycle of 2-phenylquinoline (B181262) to afford the 5,6,7,8-tetrahydroquinoline (B84679) derivative. dicp.ac.cn

Stereoselectivity is another major consideration, particularly when introducing chiral centers into the tetrahydroquinoline core. Asymmetric transfer hydrogenation, employing chiral catalysts such as BINOL phosphoric acids with Hantzsch esters, has been developed for the enantioselective synthesis of 4-substituted tetrahydroquinolines. rsc.org Similarly, chiral phosphoric acids have been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org The development of catalysts that can effectively control the stereochemistry at the C4 and C8 positions of the 4,8-dichloro-5,6,7,8-tetrahydroquinoline scaffold is a key area for future research.

Domino reactions, which involve a series of intramolecular reactions, offer an efficient method for constructing the tetrahydroquinoline skeleton with good stereoselectivity. For instance, a novel synthesis of fused-ring tetrahydroquinolines from enamides and benzyl (B1604629) azide (B81097) under acidic conditions resulted in complete cis diastereoselectivity. nih.gov The application of such strategies to the synthesis of 4,8-dichloro-5,6,7,8-tetrahydroquinoline could provide access to stereochemically defined derivatives.

Table 1: Catalytic Systems for Regio- and Stereoselective Synthesis of Tetrahydroquinolines

Catalyst System Reaction Type Selectivity Reference
Chiral Ruthenium Complex (PhTRAP-ruthenium) Asymmetric Hydrogenation Chemoselective for carbocycle reduction dicp.ac.cn
Chiral BINOL Phosphoric Acids / Hantzsch Esters Asymmetric Transfer Hydrogenation Enantioselective for 4-substituted tetrahydroquinolines rsc.org
Chiral Phosphoric Acid Dehydrative Cyclization / Asymmetric Reduction Excellent yields and enantioselectivities organic-chemistry.org
Gold Catalyst / Chiral Phosphate Hydroamination / Asymmetric Transfer Hydrogenation Excellent yields and enantioselectivities organic-chemistry.org
Iridium Complex Oxidative Cyclization --- nih.gov
Palladium Catalyst / Ligand / Base Intramolecular Cyclization Formation of five-, six-, and seven-membered rings organic-chemistry.org

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for the synthesis of quinolines and their derivatives often rely on harsh reaction conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns. acs.orgresearchgate.net The development of green and sustainable synthetic routes for 4,8-dichloro-5,6,7,8-tetrahydroquinoline is therefore a critical area of research.

Green chemistry principles encourage the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts. researchgate.net For the synthesis of tetrahydroquinoline derivatives, several greener approaches have been explored. Ultrasound irradiation has been employed as a sustainable energy source for the synthesis of bis-thiourea derivatives, which are precursors for other heterocyclic compounds. researchgate.net This method offers mild reaction conditions and quantitative yields. researchgate.net

The use of ionic liquids as catalysts and reaction media is another promising green approach. arabjchem.org An efficient and sustainable method for the synthesis of novel bis-chalcones, which can be precursors for tetrahydroquinolines, was developed using an environmentally benign ionic liquid as a catalyst under ultrasound irradiation in water. researchgate.net This catalyst was found to be active at low concentrations and could be recovered and reused for several cycles without a significant loss of activity. researchgate.net

Solvent-free reaction conditions represent an ideal green synthetic strategy. The cyclo-condensation reaction of aryl aldehydes with dimedone to synthesize 1,8-dioxo-octahydroxanthene derivatives has been achieved under solvent-free conditions using a pumice-supported perchloric acid catalyst, which is inexpensive, recyclable, and non-toxic. researchgate.net

The development of catalysts from renewable resources is also a key aspect of sustainable synthesis. A nitrogen-doped carbon-supported palladium catalyst, prepared from glucose and melamine, has been successfully used for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org

Table 2: Green and Sustainable Approaches in Heterocyclic Synthesis

Green Approach Example Application Advantages Reference(s)
Ultrasound Irradiation Synthesis of bis-thiourea derivatives Mild conditions, quantitative yields, energy conservation researchgate.netmdpi.com
Ionic Liquid Catalysis Synthesis of bis-chalcones in water Environmentally benign, catalyst reusability, excellent yields researchgate.netarabjchem.org
Solvent-Free Conditions Synthesis of 1,8-dioxo-octahydroxanthene derivatives Reduced waste, use of non-toxic and recyclable catalyst researchgate.net
Renewable Catalysts Nitrogen-doped carbon-supported Pd catalyst for quinoline hydrogenation Use of renewable resources, high catalytic activity and stability rsc.org

Strategies for Overcoming Reactivity and Stability Challenges in Research

The chemical reactivity and stability of 4,8-dichloro-5,6,7,8-tetrahydroquinoline can pose significant challenges during its synthesis, purification, and handling. The presence of two chlorine atoms on the aromatic ring influences its electronic properties and susceptibility to nucleophilic substitution.

One of the primary challenges is controlling the regioselectivity of reactions involving the dichloroquinoline core. Nucleophilic aromatic substitution (SNAr) reactions on dichloro-heterocycles can often lead to a mixture of products. nih.govnih.gov For instance, in the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives, an unexpected nucleophilic substitution at the C7 position was observed. nih.gov Understanding the factors that govern the regioselectivity of such reactions, such as the nature of the nucleophile, solvent, and temperature, is crucial for the selective functionalization of 4,8-dichloro-5,6,7,8-tetrahydroquinoline. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the reaction mechanisms and help predict the most likely site of nucleophilic attack. nih.gov

The stability of the tetrahydroquinoline ring system itself can also be a concern. The dihydroquinoline intermediate, which is formed during the reduction of quinoline to tetrahydroquinoline, can be prone to over-reduction. nih.gov Controlling the reaction conditions, such as the choice of reducing agent and catalyst, is essential to selectively obtain the desired tetrahydroquinoline product. A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, demonstrating the potential for precise control over the reduction process. nih.gov

Furthermore, the handling and storage of halogenated aromatic compounds require care to prevent degradation. The development of stable derivatives or formulations may be necessary for practical applications. Future research should focus on a thorough investigation of the degradation pathways of 4,8-dichloro-5,6,7,8-tetrahydroquinoline under various conditions (e.g., light, heat, pH) to establish its stability profile.

Q & A

Q. What are the most reliable synthetic routes for preparing 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : A one-pot multicomponent synthesis is commonly employed to generate substituted tetrahydroquinoline derivatives. For example, using catalytic amounts of iodine (I₂) in dichloromethane under reflux conditions yields 5,6,7,8-tetrahydroquinoline derivatives with high regioselectivity. Chlorination at the 4 and 8 positions can be achieved via electrophilic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids like FeCl₃ . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How can spectroscopic techniques characterize 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer :
  • 1H/13C NMR : The saturated six-membered ring protons appear as multiplets between δ 1.7–2.4 ppm, while aromatic protons (if present) resonate at δ 6.5–8.0 ppm. Chlorine substituents cause deshielding of adjacent carbons, observable in 13C NMR .
  • IR Spectroscopy : Stretching vibrations for C–Cl bonds appear at 550–650 cm⁻¹. N–H stretches (if amino groups are present) are detectable at 3300–3500 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak [M⁺] is observed at m/z 202 (C₉H₁₀Cl₂N), with fragment peaks at m/z 167 (loss of Cl) and 132 (loss of C₅H₅N) .

Q. What purification strategies are effective for isolating 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : After synthesis, impurities (e.g., unreacted starting materials or byproducts) are removed via column chromatography (silica gel, hexane:ethyl acetate 4:1). For higher purity, recrystallization in ethanol or methanol is recommended. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) .

Q. How does the conformation of the tetrahydroquinoline ring influence reactivity?

  • Methodological Answer : The saturated six-membered ring adopts a half-chair or sofa-like conformation, as confirmed by X-ray crystallography . This conformation affects steric accessibility for reactions like electrophilic substitution or coordination to metal centers. For example, axial substituents may hinder nucleophilic attack at the 8-position .

Q. What safety precautions are critical when handling 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its irritant properties. Work in a fume hood to avoid inhalation. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Dispose of waste via approved halogenated solvent protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of C5a receptor antagonists based on 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : Introduce substituents (e.g., 2-aryl or 5-amino groups) to enhance binding affinity. For instance, 2-phenyl substitution increases hydrophobic interactions with the C5a receptor’s transmembrane domain. SAR studies show IC₅₀ values improve from >10 µM (unsubstituted) to 0.2 µM (2-aryl-5-amino derivative) . Optimize pharmacokinetics via logP adjustments (target 2–3) using methyl or methoxy groups .

Q. What catalytic applications exist for metal complexes derived from 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : The compound serves as a ligand for transition metals (e.g., Ru, Ir). For example, RuCl₂(PPh₃)₂ complexes with 8-amino-tetrahydroquinoline derivatives catalyze ring-opening polymerization of ε-caprolactone. Reaction conditions (solvent, temperature) influence product geometry: dichloromethane at 25°C yields cis isomers, while toluene at reflux produces trans isomers via ligand dehydrogenation .

Q. How do hydrogen-bonding networks in crystalline 4,8-Dichloro-5,6,7,8-tetrahydroquinoline derivatives affect their stability?

  • Methodological Answer : X-ray diffraction reveals O–H···O hydrogen bonds (2.8–3.0 Å) between N-oxide oxygen and water molecules, forming a 3D network. Weaker C–H···O interactions (3.2–3.5 Å) further stabilize the lattice. These interactions increase melting points (e.g., 145–150°C for hydrated forms vs. 120°C for anhydrous) .

Q. What strategies resolve contradictions in biological activity data for thiourea derivatives of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : Discrepancies in antiulcer activity (e.g., EC₅₀ variability) arise from differences in thiourea vs. thioamide substituents. Use comparative SAR analysis: thioureas with electron-withdrawing groups (e.g., –NO₂) show higher activity (EC₅₀ = 5 µM) due to enhanced H-bonding with target proteins. Validate via molecular docking (PDB: 1C5A) and in vivo rat models .

Q. How can enantioselective synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline derivatives be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantioselectivity. For example, (S)-8-amino derivatives are synthesized via kinetic resolution (ee >95%) using Candida antarctica lipase B. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) .

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